molecular formula C15H10ClF2NO2 B300261 N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Número de catálogo B300261
Peso molecular: 309.69 g/mol
Clave InChI: OBPYMVJYULJWMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a key enzyme involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mecanismo De Acción

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide selectively inhibits HDAC6, which is involved in the regulation of protein degradation and cell motility. HDAC6 inhibition by N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and induces apoptosis in cancer cells. N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide also inhibits the migration and invasion of cancer cells by disrupting the microtubule network. In autoimmune diseases, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to induce the accumulation of misfolded proteins in cancer cells, leading to apoptosis. It also disrupts the microtubule network, inhibiting the migration and invasion of cancer cells. In autoimmune diseases, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide is its selectivity for HDAC6, which reduces off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability. However, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which may limit its efficacy in some applications.

Direcciones Futuras

There are several future directions for the research and development of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide. One area of focus is the optimization of the synthesis method to increase yield and purity. Another direction is the development of new formulations to improve solubility and bioavailability. In addition, further preclinical studies are needed to investigate the efficacy of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide in humans.

Métodos De Síntesis

The synthesis of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with an amine to form the final product. The synthesis method has been optimized to yield high purity and high yield of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide.

Aplicaciones Científicas De Investigación

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In preclinical studies, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of other cancer therapies. It has also been shown to modulate the immune response and reduce inflammation in autoimmune diseases.

Propiedades

Nombre del producto

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Fórmula molecular

C15H10ClF2NO2

Peso molecular

309.69 g/mol

Nombre IUPAC

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C15H10ClF2NO2/c1-8(20)9-2-4-10(5-3-9)19-15(21)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)

Clave InChI

OBPYMVJYULJWMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

SMILES canónico

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.